CRM1 degrader 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CRM1 degrader 1 is a low-toxic compound that targets chromosome region maintenance 1 (CRM1), a nuclear export protein. CRM1 is responsible for exporting several tumor suppressor proteins from the nucleus to the cytoplasm, making it an attractive target for cancer therapy. This compound induces apoptosis in gastric carcinoma and selectively inhibits the proliferation of gastric cancer cells .
Méthodes De Préparation
CRM1 degrader 1 is synthesized from α, β-unsaturated-δ-lactone based on the natural product Goniothalamin . The synthetic route involves several steps, including the formation of the lactone ring and subsequent modifications to introduce the desired functional groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Analyse Des Réactions Chimiques
CRM1 degrader 1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on this compound, leading to different reduced forms.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, altering its chemical properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
CRM1 degrader 1 has several scientific research applications, including:
Chemistry: this compound is used as a tool compound to study the role of CRM1 in nuclear export and its impact on cellular processes.
Biology: Researchers use this compound to investigate the mechanisms of apoptosis and cell proliferation in cancer cells.
Mécanisme D'action
CRM1 degrader 1 exerts its effects by binding to CRM1 and promoting its degradation. This prevents CRM1 from exporting tumor suppressor proteins from the nucleus, leading to the accumulation of these proteins in the nucleus. The increased levels of tumor suppressor proteins in the nucleus induce apoptosis and inhibit cell proliferation. The molecular targets involved include CRM1 and various tumor suppressor proteins .
Comparaison Avec Des Composés Similaires
CRM1 degrader 1 is unique compared to other CRM1 inhibitors due to its low toxicity and selective inhibition of gastric cancer cell proliferation. Similar compounds include:
Leptomycin B: A well-known CRM1 inhibitor with strong antitumor properties but high toxicity.
CBS9106: A reversible oral CRM1 inhibitor with CRM1 degrading activity.
Selinexor: A clinically approved CRM1 inhibitor used for treating multiple myeloma and other cancers.
This compound stands out due to its lower toxicity and selective action on gastric cancer cells, making it a promising candidate for further research and development .
Propriétés
Formule moléculaire |
C16H20O3 |
---|---|
Poids moléculaire |
260.33 g/mol |
Nom IUPAC |
(2R)-2-[(5-methyl-2-propan-2-ylphenoxy)methyl]-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C16H20O3/c1-11(2)14-8-7-12(3)9-15(14)18-10-13-5-4-6-16(17)19-13/h4,6-9,11,13H,5,10H2,1-3H3/t13-/m1/s1 |
Clé InChI |
CHFFVRWPHNFFIX-CYBMUJFWSA-N |
SMILES isomérique |
CC1=CC(=C(C=C1)C(C)C)OC[C@H]2CC=CC(=O)O2 |
SMILES canonique |
CC1=CC(=C(C=C1)C(C)C)OCC2CC=CC(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.